(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid
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Overview
Description
“(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid” is a type of boronic acid, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular weight of this compound is 244.01 . The InChI code is 1S/C8H13BN2O6/c1-16-4-10-3-6 (9 (14)15)7 (12)11 (5-17-2)8 (10)13/h3,14-15H,4-5H2,1-2H3 .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
The compound is a solid . It has a SMILES string of COCN1C=C (C (N (C1=O)COC)=O)B (O)O .Scientific Research Applications
Application in Organic Synthesis
Specific Scientific Field
The compound is used in the field of Organic Synthesis .
Comprehensive and Detailed Summary of the Application
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They are used in a variety of reactions to create complex organic molecules.
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application can vary greatly depending on the desired outcome of the synthesis. However, one common use of pinacol boronic esters is in the protodeboronation of alkyl boronic esters . This process involves the removal of a boron group from the ester, which can then be replaced with another functional group.
Thorough Summary of the Results or Outcomes Obtained
The results of these reactions can be quite diverse, as the resulting molecules can be used in a wide range of applications. However, the protodeboronation process itself is not well developed , suggesting that there is still much to learn about the potential applications of this compound.
Application in Anti-Markovnikov Hydromethylation of Alkenes
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Comprehensive and Detailed Summary of the Application
The compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but previously unknown transformation .
Detailed Description of the Methods of Application or Experimental Procedures
The process involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH2–homologation, this protocol allows for the formal anti-Markovnikov alkene hydromethylation .
Thorough Summary of the Results or Outcomes Obtained
The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Application in the Synthesis of Diborylmethane
Specific Scientific Field
This application is also part of Organic Chemistry .
Comprehensive and Detailed Summary of the Application
The compound is used in the double-homologation reactions of diborylmethane .
Detailed Description of the Methods of Application or Experimental Procedures
The double-homologation reactions of diborylmethane with primary lithiated benzoates give a range of C2-symmetric secondary–secondary 1,3-bis(boronic esters) in high yield and near-perfect diastereoselectivity .
Thorough Summary of the Results or Outcomes Obtained
The result of this reaction is a range of C2-symmetric secondary–secondary 1,3-bis(boronic esters) in high yield and near-perfect diastereoselectivity .
Application in the Synthesis of C2-Symmetric Secondary–Secondary 1,3-Bis(Boronic Esters)
Specific Scientific Field
This application is part of Organic Chemistry .
Comprehensive and Detailed Summary of the Application
The compound is used in the double-homologation reactions of diborylmethane . This process involves the creation of a range of C2-symmetric secondary–secondary 1,3-bis(boronic esters) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[1,3-bis(methoxymethyl)-2,4-dioxopyrimidin-5-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O6/c1-16-4-10-3-6(9(14)15)7(12)11(5-17-2)8(10)13/h3,14-15H,4-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZNFSMDERGTIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C(=O)N(C1=O)COC)COC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681653 |
Source
|
Record name | [1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid | |
CAS RN |
1256346-16-3 |
Source
|
Record name | [1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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